6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one
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Overview
Description
6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyridazinone derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Halogen-substituted derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one
- 6-(4-Fluorophenyl)-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one
- 6-(4-Chlorophenyl)-4-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Uniqueness
6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O/c17-12-5-1-11(2-6-12)15-9-14(16(21)20-19-15)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYTKZMXDLQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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